2-(3-PYRIDYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining pyridine, benzothiophene, and pyrimidine rings, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method utilizes microwave irradiation in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This method is not only efficient but also environmentally friendly, as the DBU-H₂O system can be recycled multiple times without loss of activity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of recyclable catalysts and aqueous media aligns with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1
Industry: Its unique chemical properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: This compound has shown broad-spectrum antibacterial activity and reasonable antifungal activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against FGFR1, FGFR2, and FGFR3, making them attractive for cancer therapy.
Uniqueness
2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of pyridine, benzothiophene, and pyrimidine rings
Properties
CAS No. |
312697-74-8 |
---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4g/mol |
IUPAC Name |
2-pyridin-3-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c19-14-12-10-5-1-2-6-11(10)20-15(12)18-13(17-14)9-4-3-7-16-8-9/h3-4,7-8,13,18H,1-2,5-6H2,(H,17,19) |
InChI Key |
QGNIRTPKSCJSJT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CN=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.